REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]3[C:13](=O)[NH:12][CH:11]=[N:10][C:9]=3[S:15][C:4]=2[CH:3]=1.O=P(Cl)(Cl)[Cl:18]>C(N(CC)CC)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]3[C:13]([Cl:18])=[N:12][CH:11]=[N:10][C:9]=3[S:15][C:4]=2[CH:3]=1
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Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(C=C1)C1=C(N=CNC1=O)S2
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Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
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O=P(Cl)(Cl)Cl
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Name
|
|
Quantity
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70 mL
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Type
|
solvent
|
Smiles
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C(C)N(CC)CC
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The resulting slurry was concentrated on a rotavap
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Type
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ADDITION
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Details
|
poured into 500 mL of satd NaHCO3
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Type
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WASH
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Details
|
The organic phase was then washed with satd NaHCO3, water
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Type
|
CUSTOM
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Details
|
collected
|
Type
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EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(C=C1)C1=C(N=CN=C1Cl)S2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |